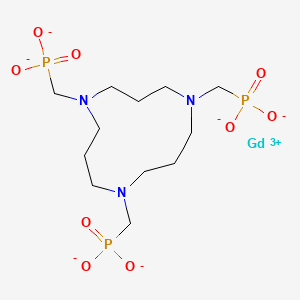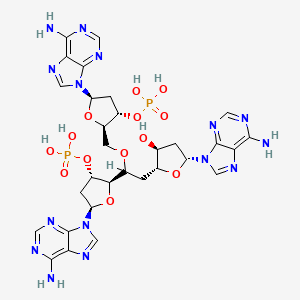
3-甲基-2-硫代亚氨基咪唑烷-4-酮
描述
3-Methyl-2-thioxoimidazolidin-4-one: is a heterocyclic compound with the molecular formula C4H6N2OS. . This compound is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms, which contribute to its unique chemical properties and biological activities.
科学研究应用
3-Methyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 3-Methyl-2-thioxoimidazolidin-4-one involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with fuming hydrochloric acid . This method yields high purity products with good yields. Another approach involves the condensation of aryl isothiocyanates with various heterocyclic amines, such as tetrahydroquinoline and tetrahydrobenzopiperazine, to form the corresponding imidazotetrahydroquinolines and imidazotetrahydrobenzopiperazines .
Industrial Production Methods: Industrial production of 3-Methyl-2-thioxoimidazolidin-4-one typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs .
化学反应分析
Types of Reactions: 3-Methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinones.
作用机制
The mechanism of action of 3-Methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it inhibits tyrosyl-DNA phosphodiesterase 1 by binding to its active site, thereby preventing the enzyme from repairing DNA damage caused by antitumor drugs . This inhibition enhances the efficacy of chemotherapy and can be useful in cancer treatment.
相似化合物的比较
2-Thioxoimidazolidin-4-one: Similar in structure but lacks the methyl group at the 3-position.
Thiazolidin-4-one: Contains a sulfur atom in the ring but differs in the position of the sulfur and nitrogen atoms.
Hydantoin: Lacks the sulfur atom and has different biological activities.
Uniqueness: 3-Methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the methyl group at the 3-position, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
属性
IUPAC Name |
3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHYNPOIFOIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989215 | |
| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-68-8 | |
| Record name | Methylthiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl-2-thioxoimidazolidin-4-one interact with iodine, and why is this interaction relevant?
A: 3-Methyl-2-thioxoimidazolidin-4-one (T) can form molecular complexes with dihalogens like iodine (I2), iodine bromide (IBr), and iodine chloride (ICl). [] This interaction occurs through electron donation from the sulfur atom in the thioxo group (C=S) of T to the iodine atom in the dihalogen. The research suggests that T derivatives, due to their ability to complex with iodine, could be used to treat hyperthyroidism. [] This is because excessive iodine uptake by the thyroid gland contributes to hyperthyroidism, and compounds like T could potentially help regulate this uptake.
Q2: Are there any observed correlations between the structural features of the 3-methyl-2-thioxoimidazolidin-4-one-dihalogen complex and its stability?
A: Yes, research indicates correlations between the structural and frequency characteristics of the 3-methyl-2-thioxoimidazolidin-4-one-dihalogen complex and its stability. Specifically, the C---S and S---I bond lengths, along with the shifts in the N---H stretching frequency, show correlations with: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-[(1S,2R,3aS,7aS)-2-hydroxy-1-[(3S)-3-hydroxy-4,4-dimethylnona-1,6-diynyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1231830.png)


![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-4,5-DIHYDROXYOXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1231834.png)

![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)
